molecular formula C9H8ClN3OS B2806332 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime CAS No. 692732-80-2

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2806332
CAS No.: 692732-80-2
M. Wt: 241.69
InChI Key: WNNQQPWMZWIXMS-UUILKARUSA-N
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Description

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C9H8ClN3OS and its molecular weight is 241.69. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chains and Magnetic Properties

The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related chemical structure, has been utilized as a ligand in the coordination of paramagnetic transition metal ions. This application led to the formation of a new {Mn(III)25} barrel-like cluster. This cluster is noteworthy because it demonstrates single-molecule magnetic behavior when linked via Na(+) cations into a 1D polymeric topology. This represents a significant advancement in the field of molecular magnetism and materials science (Giannopoulos et al., 2014).

Advancements in Organic Synthesis

Research has explored the use of oxime derivatives in Sonogashira-type cross-coupling reactions. For instance, easily obtainable precursors like 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used in these reactions to provide corresponding alkynyl derivatives. These procedures highlight the versatility of oxime derivatives in facilitating the synthesis of complex organic molecules, opening new avenues in drug discovery and material sciences (Vilkauskaitė, Šačkus, & Holzer, 2011).

Heterocyclic Chemistry

The chemical backbone similar to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde oxime has been instrumental in the development of novel heterocycles. One study demonstrated the transformation of a chloronitrile compound into a novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. This showcases the compound's potential as a precursor in synthesizing new heterocyclic compounds, which are crucial in pharmaceutical research and development (Haider et al., 2005).

Novel Synthesis Routes

Another application involves a novel synthesis route to the pyrrolo[2,1-c][1,4]benzodiazocine ring system. Here, 1H-pyrrole-2-carbaldehyde, a core part of the compound , was used in a four-step synthesis process. This work illustrates the compound's utility in generating complex molecular architectures, highlighting its role in advancing synthetic organic chemistry (Koriatopoulou, Karousis, & Varvounis, 2008).

Properties

IUPAC Name

(NE)-N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-9-11-5-8(15-9)6-13-3-1-2-7(13)4-12-14/h1-5,14H,6H2/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNQQPWMZWIXMS-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.